molecular formula C14H10F2O3 B173799 4-(Benzyloxy)-2,3-difluorobenzoic acid CAS No. 144292-54-6

4-(Benzyloxy)-2,3-difluorobenzoic acid

Cat. No. B173799
M. Wt: 264.22 g/mol
InChI Key: LRDUKBLYCQINLX-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-2,3-difluorobenzoic acid” is a compound that contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring attached to a carboxyl group (-COOH). The “4-(Benzyloxy)” part indicates a benzyloxy group (-OCH2C6H5) attached to the fourth carbon of the benzene ring. The “2,3-difluoro” part indicates the presence of two fluorine atoms attached to the second and third carbons of the benzene ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy and difluoro groups onto the benzene ring, and the formation of the carboxylic acid group. The exact methods would depend on the starting materials and specific conditions.



Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a carboxylic acid group, a benzyloxy group, and two fluorine atoms attached. The exact spatial arrangement would depend on the specific locations of these groups on the benzene ring.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic acids (such as acid-base reactions and esterification), as well as reactions involving the benzyloxy and difluoro groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, given the presence of the carboxylic acid group. Its solubility in water and other solvents would depend on the balance of hydrophilic (water-attracting) and hydrophobic (water-repelling) parts of the molecule.


Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of Application : Chalcones derivatives, which can be synthesized using compounds like 4-benzyloxy-2,3-difluorobenzoic acid, have wide applications in pharmaceutical and medicinal chemistry . They are known for their antimicrobial activity .
  • Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Synthesis of Other Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 4-Benzyloxy-3-methoxybenzaldehyde, a compound similar to 4-(Benzyloxy)-2,3-difluorobenzoic acid, was used in the synthesis of 1,2-bis(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid . It was also used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
  • Methods of Application : The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
  • Results or Outcomes : The synthesis resulted in the creation of new compounds with potential biological activity .

Benzylic Oxidations and Reductions

  • Scientific Field : Organic Chemistry .
  • Summary of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially involve compounds like “4-(Benzyloxy)-2,3-difluorobenzoic acid”.
  • Methods of Application : Oxidation is usually achieved by hot acidic permanganate solutions . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
  • Results or Outcomes : The oxidation and reduction processes result in the formation of new compounds .

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry .
  • Summary of Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Organoboron reagents, which could potentially include “4-(Benzyloxy)-2,3-difluorobenzoic acid”, are used in this process .
  • Methods of Application : The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Results or Outcomes : The SM coupling reaction is used in the synthesis of a variety of compounds, including pharmaceuticals .

Antioxidant and Antimicrobial Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of Application : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been studied for their in vitro antioxidant and antimicrobial activity .
  • Methods of Application : The compounds were synthesized from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques .
  • Results or Outcomes : The synthesized compounds were evaluated for their in vitro antioxidant activity and found to be highly potent . They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The compounds were assayed for their in vitro antimicrobial activities against several bacterial and fungal strains .

Synthesis of Boronic Acids

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 4-Benzyloxyphenylboronic acid, a compound similar to 4-(Benzyloxy)-2,3-difluorobenzoic acid, is used in the synthesis of other boronic acids .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The synthesis results in the creation of new boronic acids .

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area.


Future Directions

Future research on this compound could involve studying its potential uses, such as in pharmaceuticals or materials science, as well as further investigating its properties and behavior under various conditions.


Please note that this is a general analysis based on the structure and functional groups present in the compound. The exact properties and behavior of “4-(Benzyloxy)-2,3-difluorobenzoic acid” may vary. For more specific information, it would be necessary to consult scientific literature or conduct experimental studies.


properties

IUPAC Name

2,3-difluoro-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-12-10(14(17)18)6-7-11(13(12)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDUKBLYCQINLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617651
Record name 4-(Benzyloxy)-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2,3-difluorobenzoic acid

CAS RN

144292-54-6
Record name 2,3-Difluoro-4-(phenylmethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144292-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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